molecular formula C16H14N2OS B14019288 5-(2-(Benzyloxy)phenyl)thiazol-2-amine

5-(2-(Benzyloxy)phenyl)thiazol-2-amine

Cat. No.: B14019288
M. Wt: 282.4 g/mol
InChI Key: YRPVDYVNDFFNOO-UHFFFAOYSA-N
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Description

5-(2-(Benzyloxy)phenyl)thiazol-2-amine is a high-purity chemical compound supplied for research applications. This small molecule features a thiazole core, which is a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in several pharmacologically active agents . The 2-aminothiazole structure serves as a versatile building block in drug discovery, particularly for developing molecules with potential anticancer, anti-inflammatory, and neuroprotective properties . Research into structurally similar compounds has demonstrated significant biological activity; for instance, certain thiazole derivatives exhibit potent inhibitory effects on tyrosinase, a key enzyme in melanin production, suggesting potential applications in dermatological research . Other benzyloxy-phenyl hybrid compounds have been investigated as selective MAO-B inhibitors with antioxidant capabilities, indicating relevance for neurological disorder research . Researchers utilize this compound as a key intermediate for further chemical functionalization. The amine group on the thiazole ring allows for the synthesis of more complex derivatives, facilitating the exploration of structure-activity relationships in various therapeutic areas . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Appropriate safety precautions should be followed during handling, as some similar compounds may exhibit specific hazards .

Properties

Molecular Formula

C16H14N2OS

Molecular Weight

282.4 g/mol

IUPAC Name

5-(2-phenylmethoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C16H14N2OS/c17-16-18-10-15(20-16)13-8-4-5-9-14(13)19-11-12-6-2-1-3-7-12/h1-10H,11H2,(H2,17,18)

InChI Key

YRPVDYVNDFFNOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CN=C(S3)N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy for 2-Aminothiazoles

The synthesis of 2-aminothiazole derivatives typically involves the reaction of an alpha-thiocyano carbonyl compound with a primary amine under acidic aqueous conditions. This reaction proceeds via cyclization to form the thiazole ring with the amine substituent at the 2-position. The process is generally conducted by refluxing the reactants in a mixture of water and ethanol in the presence of a mineral acid, such as hydrochloric acid, to facilitate the formation of the thiazole nucleus.

Specific Synthesis of 5-(2-(Benzyloxy)phenyl)thiazol-2-amine

The key intermediate for the synthesis of This compound is typically a 2-aminothiophenol or a substituted 2-aminothiophenol, which undergoes condensation and subsequent functionalization steps to introduce the benzyloxyphenyl moiety.

Starting Material Preparation
  • 2-Aminothiophenol is used as the starting material for the benzothiazole core formation.
  • The benzyloxy substituent is introduced by reacting the intermediate with benzyl halides (benzyl chloride or benzyl bromide) under basic conditions.
Reaction Conditions and Reagents
  • The condensation of 2-aminothiophenol with substituted benzaldehydes or related electrophiles in the presence of sodium hydrosulfite (Na2S2O5) or similar reducing agents forms benzothiazole intermediates.
  • Alkylation of hydroxyl groups using benzyl bromide or benzyl chloride is performed in the presence of bases such as potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3), often in polar aprotic solvents like acetonitrile (CH3CN).
  • Reflux conditions for 6–48 hours are common to ensure complete reaction, with reaction progress monitored by thin-layer chromatography (TLC).
Typical Synthetic Route Summary
Step Reagents & Conditions Description
1 2-Aminothiophenol + 2-(hydroxy)benzaldehyde, Na2S2O5, solvent Condensation to form 2-(2,4-dihydroxyphenyl)benzothiazole intermediate
2 Intermediate + benzyl bromide or benzyl chloride, K2CO3 or NaHCO3, CH3CN, reflux Benzylation of hydroxyl group to form 2-(4-(benzyloxy)-5-(hydroxyl)phenyl)benzothiazole derivatives
3 Purification by column chromatography or recrystallization Isolation of pure this compound

Alternative and Supporting Methods

Halogenation and Nucleophilic Substitution
  • 2-Aminothiazoles can be halogenated at the 5-position using bromine in DMF, followed by nucleophilic substitution with amines to introduce various substituents, including benzyloxyphenyl groups.
  • This two-step halogenation/nucleophilic substitution protocol provides an alternative route to 5-substituted 2-aminothiazoles with good yields and structural diversity.
Alpha-Thiocyano Carbonyl Route
  • The reaction of alpha-thiocyano carbonyl compounds with primary amines in acidic aqueous media is a classical method to synthesize 2-aminothiazoles.
  • For example, 3-thiocyanobutanone-2 reacts with aniline derivatives or amino acids under reflux in water/ethanol mixtures with dilute HCl to yield substituted 2-aminothiazoles.
  • This method can be adapted for the synthesis of this compound by choosing appropriate amine and thiocyano precursors.

Data Tables Summarizing Preparation Conditions

Method Starting Materials Reagents/Conditions Reaction Time Yield (%) Notes
Condensation + Benzylation 2-Aminothiophenol, 2,4-dihydroxybenzaldehyde, benzyl bromide/chloride Na2S2O5, K2CO3 or NaHCO3, CH3CN, reflux 6–48 hours >90% (typical) Purification by chromatography; >97% purity by HPLC
Halogenation/Nucleophilic Substitution 2-Aminothiazole, Br2, amines Bromination in DMF, then nucleophilic substitution with amines Variable 61% (example) Two-step reaction; adaptable for various substituents
Alpha-Thiocyano Carbonyl Route 3-Thiocyanobutanone-2, primary amine Dilute aqueous HCl, ethanol/water, reflux 8–13 hours Up to 90% Classical method for 2-aminothiazoles; requires suitable amine

Research Findings and Discussion

  • The condensation of 2-aminothiophenol with substituted benzaldehydes followed by benzylation is the most direct and efficient route to This compound , offering high purity and good yields.
  • The halogenation/nucleophilic substitution approach provides versatility for introducing various substituents at the 5-position but may require additional purification steps and may have moderate yields.
  • The alpha-thiocyano carbonyl method is a robust classical synthesis for 2-aminothiazoles and can be adapted for this compound by selecting appropriate reactants, but it is less commonly used for benzyloxy-substituted derivatives due to the need for specific amines and thiocyano precursors.
  • Reaction monitoring by TLC and product characterization by NMR (1H, 13C), IR, and mass spectrometry are standard analytical techniques to confirm the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

5-(2-(Benzyloxy)phenyl)thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring or the benzyloxy group.

Scientific Research Applications

5-(2-(Benzyloxy)phenyl)thiazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-(Benzyloxy)phenyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological activities. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., -F in ) increase electrophilicity of the thiazole ring, whereas electron-donating groups (e.g., -OMe in , -SMe in ) enhance resonance stabilization.
  • Lipophilicity : The benzyloxy group confers higher logP values compared to smaller substituents (e.g., -SMe), impacting solubility and bioavailability .

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